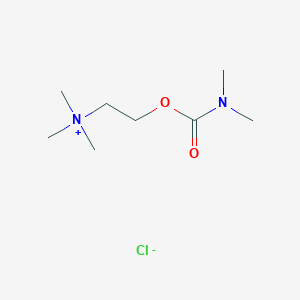
2,5-Dipentylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dipentylbenzene-1,4-diol: is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with pentyl groups (-C5H11) attached at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipentylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentyl halides under basic conditions. The reaction can be carried out using a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of hydroquinone are replaced by pentyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 2,5-Dipentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dipentyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: 2,5-Dipentylbenzene-1,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ditopic hydroquinone-based ligands, which are important in coordination chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with antioxidant properties. The hydroxyl groups can scavenge free radicals, making it a candidate for anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 2,5-Dipentylbenzene-1,4-diol primarily involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property is crucial in biological systems where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
類似化合物との比較
1,4-Dihydroxybenzene (Hydroquinone): Similar structure but lacks the pentyl groups.
2,5-Diformylbenzene-1,4-diol: Contains formyl groups instead of pentyl groups.
1,2-Dihydroxybenzene (Catechol): Hydroxyl groups at the 1 and 2 positions.
Uniqueness: 2,5-Dipentylbenzene-1,4-diol is unique due to the presence of long alkyl chains (pentyl groups) which impart different physical and chemical properties compared to its simpler analogs. These alkyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
特性
CAS番号 |
6995-84-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
2,5-dipentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |
InChIキー |
WKTFRVMBYLDVOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1O)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



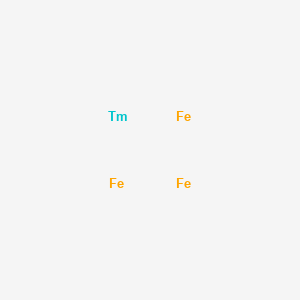
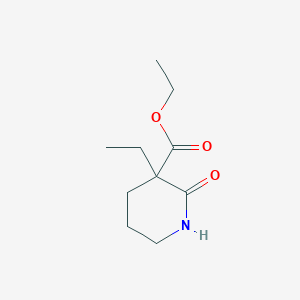

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
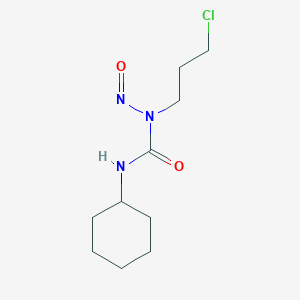
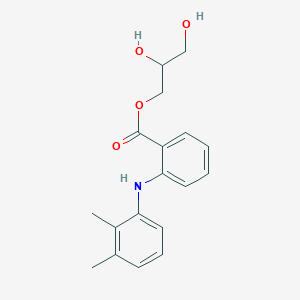
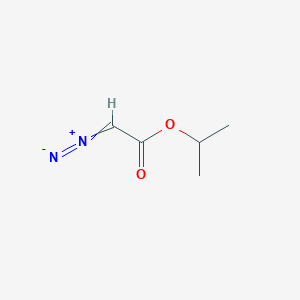
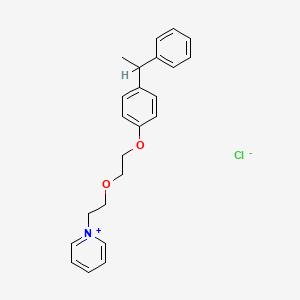



![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
